6-(Trifluoromethyl)-1-indanone

Catalog No.
S791144
CAS No.
68755-37-3
M.F
C10H7F3O
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)-1-indanone

CAS Number

68755-37-3

Product Name

6-(Trifluoromethyl)-1-indanone

IUPAC Name

6-(trifluoromethyl)-2,3-dihydroinden-1-one

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2

InChI Key

IGDFHUWAXWFKMW-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F

Synthesis and Characterization:

6-(Trifluoromethyl)-1-indanone is an organic molecule synthesized through various methods, including Friedel-Crafts acylation and palladium-catalyzed reactions. Researchers have characterized its structure using techniques like nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography [, ].

Potential Applications:

Studies suggest that 6-(Trifluoromethyl)-1-indanone might hold potential in several scientific research areas:

  • Medicinal Chemistry: Due to the presence of the trifluoromethyl group and the indanone scaffold, the molecule exhibits interesting biological properties. Researchers are investigating its potential as an antitumor agent and for its modulatory effects on various enzymes [, ].
  • Material Science: The unique properties of 6-(Trifluoromethyl)-1-indanone, like its thermal stability and potential for self-assembly, make it a candidate for applications in organic electronics and functional materials [].

6-(Trifluoromethyl)-1-indanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to the 6-position of the indanone structure. This compound has gained attention due to its unique electronic properties imparted by the trifluoromethyl group, which can enhance lipophilicity and influence biological activity. The molecular formula of 6-(Trifluoromethyl)-1-indanone is C10H7F3O, and it is recognized for its potential applications in organic synthesis and medicinal chemistry.

The reactivity of 6-(Trifluoromethyl)-1-indanone is primarily influenced by the trifluoromethyl substituent, which can participate in various chemical transformations. Notable reactions include:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho and para positions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group in indanone can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex cyclic structures when reacted with suitable reagents .

Research indicates that 6-(Trifluoromethyl)-1-indanone exhibits notable biological activities. Compounds with similar structures have been shown to possess:

  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against various microbial strains.
  • Anticancer Activity: Indanone derivatives have shown promise in inhibiting cancer cell growth, making them potential candidates for anticancer drug development.
  • Neurological Effects: Certain studies suggest that indanones may interact with neurotransmitter systems, impacting neurological functions .

Several methods have been developed for synthesizing 6-(Trifluoromethyl)-1-indanone:

  • Direct Trifluoromethylation: This method involves the introduction of a trifluoromethyl group via reagents such as Togni's reagent or other trifluoromethylating agents under specific reaction conditions .
  • Friedel-Crafts Acylation: Utilizing acyl chlorides in the presence of Lewis acids can lead to the formation of indanone derivatives, including 6-(Trifluoromethyl)-1-indanone .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methodologies that enhance reaction efficiency and yield .

6-(Trifluoromethyl)-1-indanone finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for developing new pharmaceuticals due to their biological activities.
  • Organic Synthesis: It serves as a valuable intermediate in synthesizing more complex organic molecules, particularly in fluorine chemistry.
  • Material Science: The unique properties of trifluoromethyl groups make these compounds useful in developing advanced materials with specific functional characteristics .

Interaction studies involving 6-(Trifluoromethyl)-1-indanone focus on its biological effects and mechanisms. These studies often examine:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.
  • Mechanistic Pathways: Understanding the biochemical pathways influenced by this compound can provide insights into its therapeutic potential.
  • Synergistic Effects: Exploring interactions with other drugs or compounds to assess potential synergistic effects that enhance efficacy .

6-(Trifluoromethyl)-1-indanone shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1-IndanoneBase structure without trifluoromethylWidely studied for its pharmacological properties
5-(Trifluoromethyl)-2-pyridinonePyridine ring substitutionExhibits different electronic properties due to nitrogen
2-TrifluoromethylphenolPhenolic structure with trifluoromethylKnown for strong antibacterial activity
4-Trifluoromethylbenzoic acidCarboxylic acid derivativeUsed in material science for polymer synthesis

The uniqueness of 6-(Trifluoromethyl)-1-indanone lies in its specific combination of an indanone framework with a trifluoromethyl substituent, which enhances its reactivity and biological activity compared to other similar compounds. This distinctive feature may lead to novel applications in drug discovery and synthetic chemistry .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

6-(Trifluoromethyl)-1-indanone

Dates

Modify: 2023-08-15

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